![molecular formula C23H17N3 B1629605 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-91-1](/img/structure/B1629605.png)
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole
Description
Synthesis Analysis
Several synthetic strategies exist for preparing 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole. One notable approach involves the use of 3-amino-1,2,4-triazole as a precursor. Researchers have developed efficient methodologies to access this privileged scaffold, often utilizing multicomponent reactions and copper-catalyzed azide-alkyne cycloadditions. These synthetic routes enable the construction of diverse 1,2,3-triazole-containing compounds, which may find applications in drug discovery .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1-(anthracen-1-ylmethyl)-4-phenyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-2-7-17(8-3-1)23-16-26(25-24-23)15-21-12-6-11-20-13-18-9-4-5-10-19(18)14-22(20)21/h1-14,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODSCUXQWSSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=CC4=CC5=CC=CC=C5C=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647600 | |
Record name | 1-[(Anthracen-1-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole | |
CAS RN |
1019335-91-1 | |
Record name | 1-[(Anthracen-1-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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